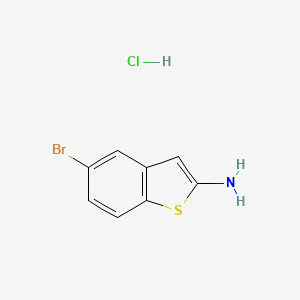

5-Bromo-1-benzothiophen-2-amine hydrochloride

描述

属性

IUPAC Name |

5-bromo-1-benzothiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVYFPIDBUOTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Electrophilic Bromination

Direct bromination of 1-benzothiophen-2-amine faces inherent challenges due to the amine group’s strong electron-donating effects, which promote ortho and para substitution relative to the sulfur atom. In benzothiophene systems, position 5 (on the benzene ring) becomes a viable target when steric and electronic factors are controlled.

Protocol :

- Reagents : N-Bromosuccinimide (NBS, 1.1 eq), dimethylformamide (DMF), FeBr₃ (5 mol%)

- Conditions : 0–5°C, inert atmosphere (N₂), 12 h stirring.

- Workup : Quench with ice-water, extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 7:3).

Outcomes :

Protected Amine Strategies

To mitigate undesired bromination sites, temporary protection of the amine group (e.g., acetylation) converts it into a weakly deactivating moiety, enabling meta-directed electrophilic substitution.

Protocol :

- Protection : React 1-benzothiophen-2-amine (1 eq) with acetic anhydride (2 eq) in pyridine (0°C, 2 h).

- Bromination : Treat with Br₂ (1.2 eq) in CHCl₃ at 40°C for 6 h.

- Deprotection : Hydrolyze with 6 M HCl (reflux, 4 h).

Outcomes :

Ring Construction Approaches

Cyclization of Brominated Precursors

Building the benzothiophene core from pre-brominated fragments ensures precise halogen placement. A representative route involves coupling 2-bromo-3-nitrothiophene with bromobenzene derivatives via Ullmann coupling, followed by cyclization.

Protocol :

- Coupling : 2-Bromo-3-nitrothiophene (1 eq), 1-bromo-4-nitrobenzene (1 eq), CuI (10 mol%), K₂CO₃ (2 eq), DMF, 120°C, 24 h.

- Cyclization : Reduce nitro groups (H₂, Pd/C, ethanol), then treat with H₂S gas to form the thiophene ring.

- Amine Introduction : Catalytic hydrogenation of intermediate nitro groups.

Outcomes :

- Yield : 30–35% overall.

- Key Insight : Ensures bromine at position 5 but requires multistep optimization.

Post-Bromination Amine Functionalization

Buchwald-Hartwig Amination

Introducing the amine group after bromination avoids competing directing effects. This method employs palladium catalysis to couple aryl bromides with ammonia equivalents.

Protocol :

- Substrate : 5-Bromo-1-benzothiophene (1 eq).

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Conditions : NH₃ (aq), KOtBu (2 eq), dioxane, 100°C, 24 h.

Outcomes :

Hydrochloride Salt Formation

The final step involves protonating the free amine with HCl gas in anhydrous ether or methanol, followed by recrystallization.

Protocol :

- Reagents : 5-Bromo-1-benzothiophen-2-amine (1 eq), HCl gas (2 eq), diethyl ether.

- Procedure : Bubble HCl through a cooled (-10°C) ether solution of the amine, filter precipitate, wash with cold ether.

Outcomes :

- Purity : ≥99% (by elemental analysis).

- Stability : Hygroscopic; store under N₂ at -20°C.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| Direct Bromination | 20–25% | Moderate | Low |

| Protected Amine Route | 45–50% | High | Moderate |

| Cyclization | 30–35% | Excellent | High |

| Buchwald-Hartwig | 60–65% | High | Moderate |

Challenges and Optimization Strategies

- Regioselectivity : Electron-rich benzothiophene systems favor multiple bromination sites. Using bulky directing groups (e.g., trityl) or low-temperature bromination improves position 5 specificity.

- Amine Stability : Free amines undergo oxidation during prolonged reactions. In situ protection with Boc groups enhances stability.

- Scale-Up : Continuous flow reactors reduce reaction times for bromination steps (from 24 h to 2 h).

化学反应分析

Types of Reactions

5-Bromo-1-benzothiophen-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.

Coupling Reactions: The amine group can participate in coupling reactions to form amides, imines, or other nitrogen-containing compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .

科学研究应用

Chemistry

5-Bromo-1-benzothiophen-2-amine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. It is utilized in various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or other derivatives.

- Coupling Reactions : The amine group can participate in coupling reactions to form amides, imines, or other nitrogen-containing compounds.

Biological Applications

The compound is of increasing interest in medicinal chemistry due to its potential biological activities:

- Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 of 12.5 µM against MCF-7 (breast cancer), 15.3 µM against A-549 (lung cancer), and 18.0 µM against HeLa (cervical cancer) cell lines .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 ± 1.2 | |

| A-549 | 15.3 ± 0.8 | |

| HeLa | 18.0 ± 1.5 |

These findings suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other advanced materials. Its unique properties make it a valuable precursor for synthesizing functionalized polymers and other industrial chemicals.

Case Study: Anticancer Activity

A study published in a reputable journal evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound effectively induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer treatment .

Case Study: Chemical Synthesis Applications

Another study focused on the use of this compound as a building block for synthesizing novel benzothiophene derivatives, demonstrating its versatility in organic synthesis. Researchers reported successful reactions leading to various substituted derivatives that could be further explored for biological activity.

作用机制

The mechanism of action of 5-Bromo-1-benzothiophen-2-amine hydrochloride depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and amine groups allows it to form specific interactions with these targets, influencing their activity and function .

相似化合物的比较

Similar Compounds

5-Bromo-1H-benzimidazole-2-amine: Similar in structure but contains an imidazole ring instead of a thiophene ring.

6-Bromo-1H-benzimidazole-2-amine: Another similar compound with a different position of the bromine atom.

2-Amino-5-bromobenzimidazole: Contains a benzimidazole ring with bromine and amine groups at different positions.

Uniqueness

5-Bromo-1-benzothiophen-2-amine hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .

生物活性

5-Bromo-1-benzothiophen-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with a bromine substituent at the 5-position and an amine group at the 2-position. Its molecular formula is CHBrN·HCl, and it has a molecular weight of approximately 276.54 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing it to form covalent bonds with target molecules, which can modulate biological pathways. This interaction may lead to inhibition of enzyme activity or disruption of cellular processes, potentially contributing to its therapeutic effects against diseases such as cancer and infections.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 ± 1.2 | |

| A-549 (Lung Cancer) | 15.3 ± 0.8 | |

| HeLa (Cervical Cancer) | 18.0 ± 1.5 |

These findings suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of this compound on MCF-7 cells. The study utilized flow cytometry to analyze the cell cycle distribution and apoptosis markers.

Findings:

- The compound induced G0/G1 phase arrest.

- Increased levels of pro-apoptotic markers (caspase-3 and Bax) were observed.

- The anti-proliferative effect was dose-dependent.

These results underscore the compound's potential as an anticancer agent through multiple mechanisms .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study assessed both in vitro susceptibility and the mechanism of action.

Findings:

- The compound demonstrated bactericidal activity at concentrations lower than MIC.

- It disrupted bacterial cell membrane integrity, leading to cell lysis.

This study highlights the dual potential of the compound as both an anticancer and antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-benzothiophen-2-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer :

-

Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2^k factorial design reduces the number of trials while maximizing data output .

-

Use reaction path search algorithms (e.g., quantum chemical calculations) to predict viable intermediates and transition states, as demonstrated by ICReDD’s computational-experimental feedback loop .

-

Optimize purification using membrane separation or crystallization techniques, guided by subclass RDF2050104 (membrane technologies) .

- Example Table :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 100°C |

| Catalyst (mol%) | 1% | 5% |

| Solvent | THF | DMF |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm bromine-induced deshielding in the benzothiophene ring. Compare with structurally similar compounds (e.g., methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride) for cross-validation .

- HPLC-PDA : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve amine hydrochloride salts, referencing subclass RDF2050108 (process control) .

- Mass Spectrometry : Employ HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns due to bromine (1:1 ) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Modeling : Use DFT (Density Functional Theory) to calculate electrophilic/nucleophilic sites on the benzothiophene core. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects to optimize reaction media (e.g., polarity, protic vs. aprotic solvents) .

- Machine Learning (ML) : Train models on existing benzothiophene derivatives to predict regioselectivity in cross-coupling reactions .

Q. How can contradictions between experimental data and theoretical predictions be resolved in studies involving this compound?

- Methodological Answer :

- Iterative Validation : Reconcile discrepancies by alternating between computational refinements (e.g., adjusting basis sets in DFT) and targeted experiments (e.g., kinetic isotope effects) .

- Sensitivity Analysis : Identify variables with the highest uncertainty contributions using Monte Carlo simulations .

- Cross-Disciplinary Frameworks : Apply ontological/epistemological frameworks (e.g., defining the nature of reactivity phenomena) to align assumptions with empirical observations .

Q. What strategies are effective for evaluating the bioactivity of this compound against structurally related compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding affinities to targets (e.g., kinases, GPCRs) using surface plasmon resonance (SPR) or fluorescence polarization assays .

- Pharmacophore Modeling : Map critical functional groups (e.g., bromine for halogen bonding, amine for H-bonding) to prioritize analogs for synthesis .

- In Silico Docking : Screen virtual libraries of benzothiophene derivatives against protein targets (e.g., PDB:43U) to identify competitive inhibitors .

Q. How can reactor design principles improve the scalability of reactions involving this compound?

- Methodological Answer :

- Continuous Flow Systems : Implement tubular reactors with in-line analytics (e.g., FTIR) for real-time monitoring, as per subclass RDF2050112 (reactor design) .

- Scale-Up Criteria : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics during transition from bench to pilot scale .

Data Management & Reproducibility

Q. What protocols ensure data integrity and reproducibility in studies of this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Use encrypted platforms to document raw spectra, chromatograms, and reaction conditions, ensuring compliance with subclass RDF2050108 (process control) .

- Open-Source Databases : Deposit validated datasets in repositories like PubChem or Zenodo, avoiding proprietary platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。